Cas no 89226-13-1 (tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate)

Technical Introduction: tert-Butyl 2-Amino-2-thioxoethylcarbamate is a specialized carbamate derivative featuring both amino and thioxo functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and peptidomimetics. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage under standard conditions. The thioamide moiety offers reactivity for further functionalization, making it valuable in medicinal chemistry and materials science. The product’s well-defined structure and high purity ensure reproducibility in synthetic applications. Suitable for use in controlled environments, it adheres to rigorous quality standards for research and industrial use.
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate structure
89226-13-1 structure
Product Name:tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
CAS No:89226-13-1
MF:C7H14N2O2S
MW:190.263260364532
MDL:MFCD09025922
CID:711426
PubChem ID:5324304
Update Time:2025-05-20

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl (2-amino-2-thioxoethyl)carbamate
    • Carbamic acid,N-(2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
    • tert-butyl 2-amino-2-thioxoethylcarbamate
    • tert-butyl N-(2-amino-2-sulfanylideneethyl)carbamate
    • tert-Butyl N-(carbamothioylmethyl)carbamate
    • Boc-Gly-CSNH2
    • Boc-thioglycinamide
    • N-Boc-glycine thioamide
    • N-Boc-glycinthioamide
    • N-t-butoxycarbonylaminothioacetamide
    • AGBIUUFZUPNDTM-UHFFFAOYSA-N
    • carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester
    • N-tert-Butoxycarbonylglycinethioamide
    • SBB091163
    • KM2802
    • (tert
    • 1,1-Dimethylethyl N-(2-amino-2-thioxoethyl)carbamate (ACI)
    • Carbamic acid, (2-amino-2-thioxoethyl)-, 1,1-dimethylethyl ester (9CI)
    • 2-(tert-Butylcarbamoyl)thioacetamide
    • [(Thiocarbamoyl)methyl]carbamic acid tert-butyl ester
    • InChI=1/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10
    • DTXSID30415901
    • 89226-13-1
    • Carbamate, N-(2-amino-2-thioxoethyl)-, (1,1-dimethylethyl)ester
    • SCHEMBL1000974
    • tert-butyl(2-amino-2-thioxoethyl)carbamate
    • SY173669
    • DB-078327
    • AKOS010592380
    • (tert-butoxycarbonyl-amino)acetothioamide
    • tert-Butyl 2-amino-2-thioxoethylcarbamate #
    • FS-4542
    • (N-t-butoxycarbonylamino) acetothioamide
    • 2-Amino-1-(Boc-amino)-2-sulfanylideneethane
    • EN300-53880
    • tert-butyl n-(2-amino-2-thioxo-ethyl)carbamate
    • 2-(Boc-amino)ethanethioamide
    • MFCD09025922
    • thiocarbamoylmethyl-carbamic acid tert-butyl ester
    • 2-(N-t-butoxycarbonylamino)thioacetamide
    • CS-0092582
    • tert-Butyl (2-amino-2-sulfanylideneethyl)carbamate
    • F8889-9285
    • (tert-butoxycarbonylamino)acetothioamide
    • tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
    • MDL: MFCD09025922
    • Inchi: 1S/C7H14N2O2S/c1-7(2,3)11-6(10)9-4-5(8)12/h4H2,1-3H3,(H2,8,12)(H,9,10)
    • InChI Key: AGBIUUFZUPNDTM-UHFFFAOYSA-N
    • SMILES: O=C(NCC(N)=S)OC(C)(C)C

Computed Properties

  • Exact Mass: 190.07800
  • Monoisotopic Mass: 190.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 96.4
  • XLogP3: 0.5

Experimental Properties

  • Melting Point: 129 °C
  • PSA: 96.44000
  • LogP: 1.88840

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Security Information

  • Hazardous Material transportation number:2811

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
ChemScence
CS-0092582-100mg
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 ≥97.0%
100mg
$49.0 2021-09-02
ChemScence
CS-0092582-250mg
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 ≥97.0%
250mg
$40.0 2022-04-26
ChemScence
CS-0092582-1g
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 ≥97.0%
1g
$93.0 2022-04-26
ChemScence
CS-0092582-5g
tert-Butyl (2-amino-2-thioxoethyl)carbamate
89226-13-1 ≥97.0%
5g
$409.0 2022-04-26
TRC
B699355-250mg
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1
250mg
$ 64.00 2023-04-18
TRC
B699355-1g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1
1g
$ 90.00 2022-06-06
TRC
B699355-2.5g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1
2.5g
$ 207.00 2023-04-18
TRC
B699355-5g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1
5g
$ 315.00 2022-06-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-5g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
5g
3676.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EP085-1g
tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
89226-13-1 98%
1g
1081.0CNY 2021-08-04

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  15 h, rt
Reference
Synthesis and antiproliferative activity of nitric oxide-donor Largazole prodrugs
Borgini, Matteo; Zamperini, Claudio; Poggialini, Federica; Ferrante, Luca; Summa, Vincenzo; et al, ACS Medicinal Chemistry Letters, 2020, 11(5), 846-851

Production Method 2

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ;  rt
Reference
Synthesis, structure-activity analysis, and biological evaluation of sanguinamide B analogues
Wahyudi, Hendra; Tantisantisom, Worawan; Liu, Xuechao; Ramsey, Deborah M.; Singh, Erinprit K.; et al, Journal of Organic Chemistry, 2012, 77(23), 10596-10616

Production Method 3

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Reference
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Journal of the Chemical Society, 1998, (3), 601-607

Production Method 4

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Reference
Total synthesis of (+)-nostocyclamide
Moody, Christopher J.; Bagley, Mark C., Synlett, 1996, (12), 1171-1172

Production Method 5

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane
Reference
Total Synthesis of Microcin B17 via a Fragment Condensation Approach
Thompson, Robert E.; Jolliffe, Katrina A.; Payne, Richard J., Organic Letters, 2011, 13(4), 680-683

Production Method 6

Reaction Conditions
1.1 Reagents: Triethylamine ,  Isobutyl chloroformate ,  Ammonium hydroxide Solvents: Tetrahydrofuran
1.2 Reagents: Sodium carbonate ,  Phosphorus sulfide (P2S5) Solvents: Tetrahydrofuran
Reference
Total synthesis of largazole
Ren, Qi; Dai, Lu; Zhang, Hui; Tan, Wenfei; Xu, Zhengshuang; et al, Synlett, 2008, (15), 2379-2383

Production Method 7

Reaction Conditions
1.1 Reagents: Lithium ,  Hydrogen sulfide Solvents: Ethanol
Reference
Poly(dipeptamidinium) salts: definition and methods of preparation
Moser, Heinz; Fliri, Anton; Steiger, Arthur; Costello, Gerard; Schreiber, Jakob; et al, Helvetica Chimica Acta, 1986, 69(5), 1224-62

Production Method 8

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane ;  4 h, rt
Reference
Concise total synthesis of largazole
Xiao, Qiong; Wang, Li-Ping; Jiao, Xiao-Zhen; Liu, Xiao-Yu; Wu, Qian; et al, Journal of Asian Natural Products Research, 2010, 12(11-12), 940-949

Production Method 9

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: 1,2-Dimethoxyethane
Reference
Synthesis of naturally occurring, conformationally restricted oxazole- and thiazole-containing di- and tripeptide mimetics
Videnov, Georgi; Kaiser, Dietmar; Kempter, Christoph; Jung, Guenther, Angewandte Chemie, 1996, 35, 1503-1506

Production Method 10

Reaction Conditions
1.1 Reagents: Diethylamine ,  Hydrogen sulfide Solvents: Dimethylformamide
Reference
Depsipeptide analogs of the antitumor drug distamycin containing thiazole amino acid residues
Bailly, Christian; Houssin, Raymond; Bernier, Jean Luc; Henichart, Jean Pierre, Tetrahedron, 1988, 44(18), 5833-43

Production Method 11

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  16 h, rt
Reference
Total synthesis of the post-translationally modified polyazole peptide antibiotic Goadsporin
Dexter, Hannah L.; Williams, Huw E. L.; Lewis, William; Moody, Christopher J., Angewandte Chemie, 2017, 56(11), 3069-3073

Production Method 12

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Dichloromethane ;  16 h, rt
Reference
Macrocyclization of bioactive peptides with internal thiazole motifs via palladium-catalyzed C-H olefination
Cai, Chuangxu; Wang, Feifei; Xiao, Xiuyun; Sheng, Wangjian; Liu, Shu; et al, Chemical Communications (Cambridge, 2022, 58(31), 4861-4864

Production Method 13

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Tetrahydrofuran ;  rt
Reference
Studies on synthesis of amino acid derived thiazoles. Preparation of bis-thiazoles as key fragments of aerucyclamide analogs
Fagundez, Catherine; Serra, Gloria, Heterocyclic Letters, 2013, 3(4), 415-426

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Raw materials

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Preparation Products

tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
Order Number:A843097
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:58
Price ($):362.0
Email:sales@amadischem.com

Additional information on tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate

Professional Introduction to Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1)

Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, identified by its Chemical Abstracts Service (CAS) number 89226-13-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry, particularly as intermediates in the synthesis of bioactive molecules. The structural features of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, including its thioxo group and amino functionality, make it a valuable building block for the development of novel therapeutic agents.

The significance of this compound lies in its potential utility as a precursor in the synthesis of more complex molecules. In recent years, there has been a growing interest in carbamate-based derivatives due to their favorable pharmacokinetic properties and biological activity. For instance, carbamates have been explored as protease inhibitors, kinase modulators, and in the development of antiviral and anticancer agents. The presence of the thioxo moiety in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate introduces unique electronic and steric properties that can be leveraged to fine-tune the binding affinity and selectivity of drug candidates.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it more accessible for industrial applications. One notable approach involves the use of transition metal-catalyzed cross-coupling reactions, which have revolutionized the way complex organic molecules are constructed. These methods not only improve yield but also allow for greater functional group tolerance, facilitating the introduction of diverse chemical modifications post-synthesis.

The amino group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate provides a reactive site for further derivatization, enabling the formation of amides, ureas, and other pharmacophores essential for drug design. This flexibility has been exploited in several research studies aimed at identifying novel bioactive compounds. For example, derivatives of this compound have been investigated for their potential role in modulating enzyme activity, particularly in cases where precise control over substrate binding is required.

In the realm of medicinal chemistry, the synthesis of carbamate derivatives often requires careful consideration of stereochemistry and regioselectivity. The tert-butyl group in Tert-Butyl 2-Amino-2-Thioxoethylcarbamate serves as a sterically demanding substituent, which can influence both the conformational preferences and interactions with biological targets. This feature has been harnessed to develop molecules with enhanced binding affinity and reduced off-target effects.

The thioxo group, a sulfur-containing heterocyclic moiety, contributes to the unique electronic properties of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate, making it a candidate for applications in redox-sensitive drug delivery systems. Such systems have shown promise in targeted therapy by responding to specific physiological conditions, such as changes in pH or oxidative stress levels within diseased tissues. This adaptability underscores the compound's potential beyond traditional small-molecule drug design.

Recent studies have also highlighted the role of Tert-Butyl 2-Amino-2-Thioxoethylcarbamate in polymer chemistry and material science. The incorporation of carbamate functionalities into polymers can enhance thermal stability and mechanical strength, making these materials suitable for advanced applications such as biodegradable scaffolds for tissue engineering. Additionally, the thioxo group can participate in coordination chemistry with metal ions, leading to the development of novel catalysts or luminescent materials.

The growing body of research on carbamate derivatives underscores their importance as versatile building blocks in synthetic chemistry. As computational methods continue to advance, virtual screening techniques are being employed to identify promising candidates for further experimental validation. This interdisciplinary approach has accelerated the discovery process and has led to several high-throughput screening campaigns targeting diseases with unmet medical needs.

In conclusion, Tert-Butyl 2-Amino-2-Thioxoethylcarbamate (CAS No. 89226-13-1) represents a fascinating compound with broad applicability across multiple domains of chemical research. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutic agents. As synthetic methodologies continue to evolve, the potential applications of this compound are likely to expand further, reinforcing its significance in modern chemical science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89226-13-1)tert-\u200bButyl 2-\u200bAmino-\u200b2-\u200bthioxoethylcarbamate
A843097
Purity:99%
Quantity:25g
Price ($):362.0
Email